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molecular formula C10H10ClN3O2 B8500249 2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE

2-CHLORO-7,8-DIMETHOXY-4-QUINAZOLINAMINE

Cat. No. B8500249
M. Wt: 239.66 g/mol
InChI Key: PSEKPBQMQVDKSJ-UHFFFAOYSA-N
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Patent
US04377581

Procedure details

Ammonia was passed into a solution of 2,4-dichloro-7,8-dimethoxyquinazoline (287 g., 1.11 moles) in tetrahydrofuran (6 liters) for five hours at room temperature. After stirring an additional hour the suspension was concentrated in vacuo to 2 liters and filtered. The solid was suspended in 2 liters of water, filtered, washed with water and cold methanol. Recrystallization from dimethylformamide/water yielded 164 g. (62%) of pure product, M.P. 300° (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
[Compound]
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[N:12]=[C:11](Cl)[C:10]2[C:5](=[C:6]([O:16][CH3:17])[C:7]([O:14][CH3:15])=[CH:8][CH:9]=2)[N:4]=1>O1CCCC1>[Cl:2][C:3]1[N:12]=[C:11]([NH2:1])[C:10]2[C:5](=[C:6]([O:16][CH3:17])[C:7]([O:14][CH3:15])=[CH:8][CH:9]=2)[N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
287 g
Type
reactant
Smiles
ClC1=NC2=C(C(=CC=C2C(=N1)Cl)OC)OC
Name
Quantity
6 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring an additional hour the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo to 2 liters
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and cold methanol
CUSTOM
Type
CUSTOM
Details
Recrystallization from dimethylformamide/water
CUSTOM
Type
CUSTOM
Details
yielded 164 g

Outcomes

Product
Name
Type
Smiles
ClC1=NC2=C(C(=CC=C2C(=N1)N)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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